molecular formula C13H13NO B14637132 (1E,3Z,5E,7E)-5-methoxy-4-azabicyclo[6.4.1]trideca-1,3,5,7,9,11-hexaene

(1E,3Z,5E,7E)-5-methoxy-4-azabicyclo[6.4.1]trideca-1,3,5,7,9,11-hexaene

Cat. No.: B14637132
M. Wt: 199.25 g/mol
InChI Key: JADOWAUWALEJRL-JBSYOOGISA-N
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Description

(4E)-5-Methoxy-4-azabicyclo[641]trideca-1(12),2,4,6,8,10-hexaene is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4E)-5-Methoxy-4-azabicyclo[6.4.1]trideca-1(12),2,4,6,8,10-hexaene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the bicyclic structure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the desired compound in its pure form.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a palladium catalyst.

    Substitution: Substitution reactions can occur, particularly at the methoxy group, using reagents such as halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogens, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

(4E)-5-Methoxy-4-azabicyclo[6.4.1]trideca-1(12),2,4,6,8,10-hexaene has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its effects on specific biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (4E)-5-Methoxy-4-azabicyclo[6.4.1]trideca-1(12),2,4,6,8,10-hexaene exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. The compound may bind to receptors or enzymes, altering their activity and influencing cellular processes.

Comparison with Similar Compounds

    Dichloroanilines: These compounds have a similar aromatic structure but differ in their functional groups and overall reactivity.

    Emoxypine: Another compound with a bicyclic structure, but with different substituents and biological activity.

Uniqueness: (4E)-5-Methoxy-4-azabicyclo[6.4.1]trideca-1(12),2,4,6,8,10-hexaene is unique due to its specific bicyclic structure and the presence of a methoxy group, which imparts distinct chemical and biological properties compared to other similar compounds.

This article provides a comprehensive overview of (4E)-5-Methoxy-4-azabicyclo[641]trideca-1(12),2,4,6,8,10-hexaene, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

(1E,3Z,5E,7E)-5-methoxy-4-azabicyclo[6.4.1]trideca-1,3,5,7,9,11-hexaene

InChI

InChI=1S/C13H13NO/c1-15-13-7-6-11-4-2-3-5-12(10-11)8-9-14-13/h2-9H,10H2,1H3/b7-6?,9-8?,11-6-,12-8-,13-7+,14-9-,14-13?

InChI Key

JADOWAUWALEJRL-JBSYOOGISA-N

Isomeric SMILES

CO/C/1=C/C=C/2\C/C(=C/C=N1)/C=CC=C2

Canonical SMILES

COC1=CC=C2CC(=CC=N1)C=CC=C2

Origin of Product

United States

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